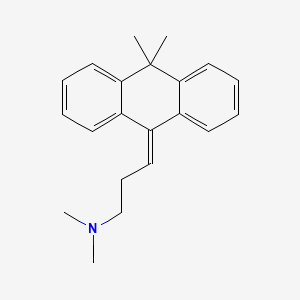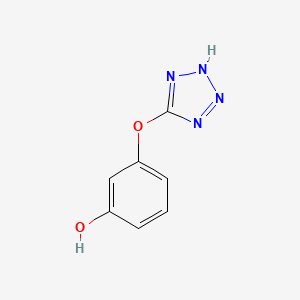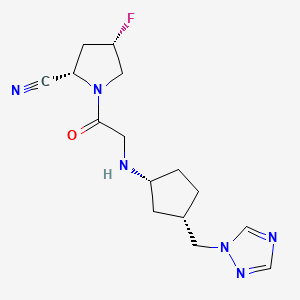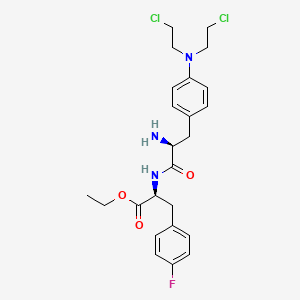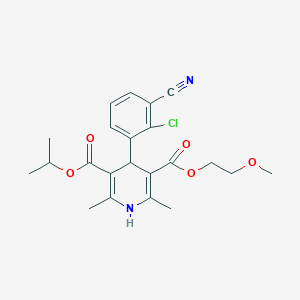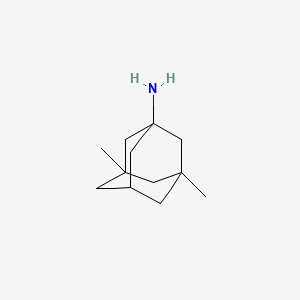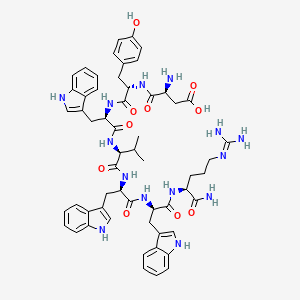![molecular formula C16H16N2O3 B1676257 (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide CAS No. 676599-90-9](/img/no-structure.png)
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula. The compound’s role or use in industry or research might also be included.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It might include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques to determine the structure of the compound, such as NMR, IR, and mass spectrometry. X-ray crystallography might also be used if crystals of the compound can be formed.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It might include the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability. It might also include the compound’s spectral data, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis and Anti-inflammatory Activity : A study by Rajasekaran, Sivakumar, & Jayakar (1999) focused on synthesizing derivatives of propionamide, including a compound structurally similar to "(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide". These compounds showed potent anti-inflammatory activity, suggesting the potential of such compounds in developing new anti-inflammatory drugs.
Catalysis and Enantioselective Synthesis : Luo Yang et al. (2009) in their study, published in the Journal of the American Chemical Society, described the use of a chiral Cr(III)(salen)Cl complex to catalyze an intramolecular addition reaction involving tertiary enamides. This reaction resulted in highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, demonstrating the compound's relevance in asymmetric synthesis and catalysis. Link to study.
Synthesis of Pyrrole Derivatives : A study by Grošelj et al. (2013) explored the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. The key intermediates were enaminones, leading to the construction of other functionalized heterocycles. This study underlines the importance of such compounds in heterocyclic chemistry.
Histone Deacetylase Inhibition : Research by Mai et al. (2006) investigated a series of novel aroyl-pyrrolyl hydroxyamides, similar in structure to the compound , for their activity as histone deacetylase (HDAC) inhibitors. These compounds showed potential for cancer treatment due to their ability to modify chromatin structure and regulate gene expression.
Synthesis and Structural Studies : Research conducted by Brbot-Šaranović et al. (2000) involved the synthesis of enaminones and their structural analysis. These studies are vital for understanding the chemical properties and potential applications of similar compounds in material science and pharmaceuticals.
Drug Discovery for Cancer and Other Diseases : The compound MGCD0103, a histone deacetylase inhibitor, was described by Zhou et al. (2008) as showing promise as an anticancer drug. This underscores the significance of such compounds in the development of new therapeutic agents.
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and environmental impact. It might also include safety precautions that should be taken when handling the compound.
Future Directions
This could involve potential applications of the compound in industry or research, or suggestions for further studies to learn more about the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information might not be available. If you have any other questions or need further clarification, feel free to ask!
properties
CAS RN |
676599-90-9 |
|---|---|
Product Name |
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide |
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[1-methyl-4-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C16H16N2O3/c1-18-11-13(10-14(18)7-8-16(20)17-21)15(19)9-12-5-3-2-4-6-12/h2-8,10-11,21H,9H2,1H3,(H,17,20)/b8-7+ |
InChI Key |
UFQOXIMRSMFQRI-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2 |
SMILES |
CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MC-1353; MC1353; MC 1353; APHA-8; APHA Compound 8; Aroyl pyrrole hydroxy amide #8; APHA 8; APHA8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



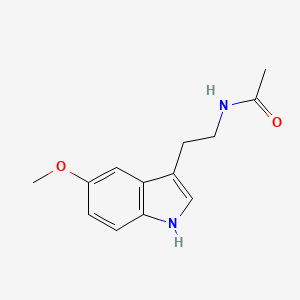
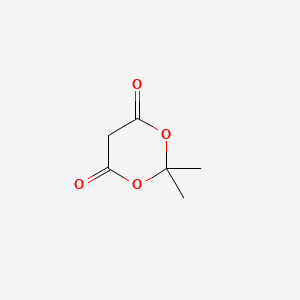
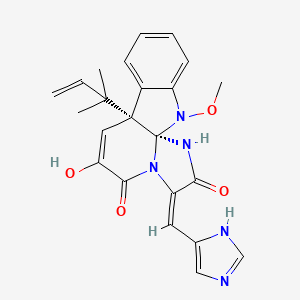
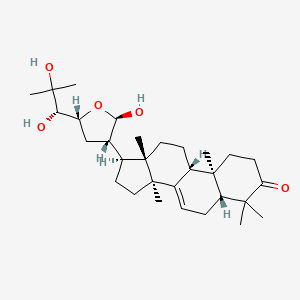
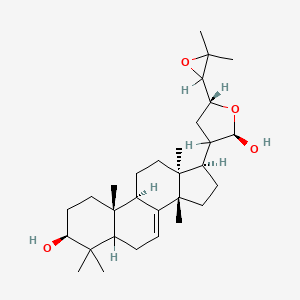
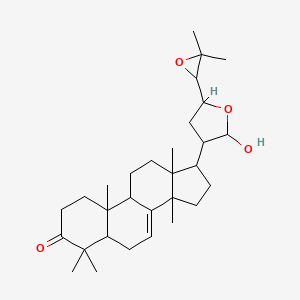
![(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B1676183.png)
